Sec-butyl 3-methylheptanoate
Overview
Description
Sec-butyl 3-methylheptanoate is a chemical compound that belongs to the class of esters. It is commonly used in the chemical industry as a solvent, flavoring agent, and fragrance. This compound is synthesized by the reaction between sec-butyl alcohol and 3-methylheptanoic acid.
Mechanism Of Action
The mechanism of action of sec-butyl 3-methylheptanoate is not well understood. However, it is believed that this compound interacts with receptors in the olfactory system to produce its fragrance and flavoring effects. It may also have an effect on the metabolism of certain compounds in the body.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of sec-butyl 3-methylheptanoate. However, it is generally considered to be safe for use in laboratory experiments. It has low toxicity and is not known to have any significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of using sec-butyl 3-methylheptanoate in laboratory experiments is its high purity and low toxicity. It is also relatively easy to synthesize and purify. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on sec-butyl 3-methylheptanoate. One area of interest is its potential use as a natural flavoring agent in food products. Another area of research is its potential use as a fragrance in perfumes and personal care products. Additionally, there may be potential applications for this compound in the development of new solvents for chromatography and spectroscopy experiments. Further research is needed to fully understand the potential uses and limitations of this compound.
Scientific Research Applications
Sec-butyl 3-methylheptanoate has several scientific research applications. It is commonly used as a solvent in chromatography and spectroscopy experiments. It is also used as a flavoring agent in food science research. Additionally, this compound has been used as a fragrance in cosmetic and personal care product research.
properties
CAS RN |
16253-72-8 |
---|---|
Product Name |
Sec-butyl 3-methylheptanoate |
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
butan-2-yl 3-methylheptanoate |
InChI |
InChI=1S/C12H24O2/c1-5-7-8-10(3)9-12(13)14-11(4)6-2/h10-11H,5-9H2,1-4H3 |
InChI Key |
OARSNTXAKATCPL-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CC(=O)OC(C)CC |
Canonical SMILES |
CCCCC(C)CC(=O)OC(C)CC |
Other CAS RN |
16253-72-8 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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